Glyburide-D3
Overview
Description
Glyburide-D3, also known as Glibenclamide-D3, is a deuterium-labeled derivative of Glyburide. Glyburide is a second-generation sulfonylurea used primarily in the treatment of type 2 diabetes mellitus. The deuterium labeling in this compound makes it particularly useful as an internal standard in mass spectrometry for the quantification of Glyburide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Glyburide-D3 involves the incorporation of deuterium atoms into the Glyburide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of the methoxy group in Glyburide to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents under controlled conditions. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Glyburide-D3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonylureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Glyburide-D3 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of Glyburide.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Glyburide.
Medicine: Utilized in research on diabetes treatment and the development of new antidiabetic drugs.
Mechanism of Action
Glyburide-D3, like Glyburide, exerts its effects by inhibiting the ATP-sensitive potassium channels on pancreatic beta cells. This inhibition leads to the closure of these channels, resulting in an increase in intracellular potassium and calcium ion concentrations. The elevated calcium levels trigger the exocytosis of insulin-containing granules, thereby increasing insulin secretion .
Comparison with Similar Compounds
Similar Compounds
Glibenclamide: The non-deuterated form of Glyburide-D3, used in the treatment of type 2 diabetes.
Glipizide: Another second-generation sulfonylurea with a similar mechanism of action.
Gliclazide: A sulfonylurea with a different chemical structure but similar therapeutic effects.
Uniqueness of this compound
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it an invaluable tool in pharmacokinetic studies and quality control processes .
Properties
IUPAC Name |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-(trideuteriomethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNLBTZKUZBEKO-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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